6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine
Description
Properties
IUPAC Name |
6-bromo-N-methyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRSYVJABDOPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with N-methylformamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial processes.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of N-substituted benzimidazoles.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Scientific Research Applications
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers: 5-Bromo vs. 6-Bromo Derivatives
The position of the bromine atom significantly impacts electronic and steric properties:
- 5-Bromo-1H-benzo[d]imidazol-2-amine derivatives (e.g., compounds 1a–1f in ) exhibit distinct NMR shifts due to the bromine’s proximity to the amine group. For example, 1a (5-bromo-1-p-tolyl derivative) shows δ = 7.86 ppm for aromatic protons, whereas 6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine would likely exhibit upfield shifts due to reduced electron-withdrawing effects at C6.
Table 1: Bromine Position Comparison
Substituent Effects on the Benzimidazole Core
N-Substituents:
- N-Methyl Group (Target Compound): Enhances lipophilicity and metabolic stability. In , the 1-methyl-1H-benzo[d]imidazol-2-amine derivative 6a showed a 15-fold increase in activity against P. aeruginosa compared to non-methylated analogs.
- N-Aryl Groups () : Derivatives like 1b (4-methoxyphenyl) and 1c (3-chlorophenyl) exhibit varied bioactivity due to electronic effects. For example, 1b has δ 3.80 ppm for the methoxy group, which may improve solubility but reduce membrane permeability.
Table 2: Substituent Impact on Physicochemical Properties
Key Research Findings
Bromine Position Matters : 6-Bromo derivatives exhibit distinct electronic profiles compared to 5-bromo isomers, affecting reactivity and binding.
N-Methylation Enhances Bioactivity : Methylation at N1 improves antimicrobial potency and pharmacokinetic properties.
Synthetic Flexibility : LiAlH4 reduction and N-arylation are robust methods for modifying benzimidazole cores.
Biological Activity
6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the imidazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
Chemical Structure : The compound features a benzimidazole core with a bromine atom and a methyl group, which enhances its reactivity and potential biological activity. Its chemical formula is with a CAS number of 1214899-75-8 .
Synthesis : It is typically synthesized through the cyclization of 2-bromoaniline with N-methylformamide under acidic conditions, often using dehydrating agents like polyphosphoric acid.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. In studies involving various cancer cell lines, the compound demonstrated cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. For instance, derivatives with similar structures have shown promising results against glioblastoma cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. It has shown inhibitory action against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potent antibacterial activity .
Enzyme Inhibition
This compound may act as an enzyme inhibitor, modulating various biochemical pathways. For example, studies have highlighted its potential as an inhibitor of human concentrative nucleoside transporters, which are crucial in cellular nucleotide transport .
The mechanism by which this compound exerts its biological effects involves several biochemical interactions:
- Target Interaction : The compound interacts with specific molecular targets due to its versatile chemical structure. This includes binding to enzymes and receptors that play roles in cancer progression and microbial resistance.
- Biochemical Pathways : It influences multiple biochemical pathways, potentially affecting cellular signaling and metabolic processes .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Differences | Notable Activities |
|---|---|---|
| 6-chloro-N-methyl-1H-benzo[d]imidazol-2-amine | Chlorine instead of bromine | Similar anticancer activity |
| N-methyl-1H-benzo[d]imidazol-2-amine | Lacks halogen substituent | Lower reactivity |
| 6-bromo-1H-benzo[d]imidazol-2-amine | Lacks N-methyl group | Reduced solubility |
This comparison highlights how the presence of both bromine and the N-methyl group in this compound enhances its reactivity and biological efficacy compared to its analogs.
Case Studies
Several studies have focused on the biological activity of imidazole derivatives:
- Anticancer Study : A study reported that a related benzimidazole derivative exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating significant potential for further development as an anticancer agent .
- Antimicrobial Efficacy : Another study demonstrated that a derivative showed an MIC value of 0.015 mg/mL against Staphylococcus aureus, showcasing its potential as an effective antimicrobial agent .
- Enzyme Inhibition : Research highlighted that certain benzimidazole derivatives could inhibit nucleoside transporters with IC50 values as low as 0.062 μM, suggesting strong potential for therapeutic applications in diseases involving nucleoside transport dysregulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
